![molecular formula C8H15NO4 B2533815 3-[(3-Methoxypropyl)carbamoyl]propanoic acid CAS No. 161785-91-7](/img/structure/B2533815.png)
3-[(3-Methoxypropyl)carbamoyl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(3-Methoxypropyl)carbamoyl]propanoic acid” is a chemical compound with the CAS Number: 161785-91-7 . Its IUPAC name is 4-[(3-methoxypropyl)amino]-4-oxobutanoic acid . The compound has a molecular weight of 189.21 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15NO4/c1-13-6-2-5-9-7(10)3-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Electrochemical Applications
Electrochemical Hydrogenation
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids has shown promising results, where 3-(methoxyphenyl)propanoic acids were produced with almost quantitative yield. This process, conducted under conditions of both electrocatalytic hydrogenation at a Ni cathode and direct electroreduction, demonstrates the potential of electrochemical methods in manipulating and synthesizing organic compounds like 3-[(3-Methoxypropyl)carbamoyl]propanoic acid (Korotaeva et al., 2011).
Photovoltaic and Luminescent Applications
Luminescent Metal Complexes
The study on luminescent complexes involving 3-(thiazol-2-yl carbamoyl) propanoic acid and various metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) highlights its potential in creating materials with luminescent properties. These materials are characterized and studied for antibacterial, antifungal, and luminescent properties, showing that such compounds can be valuable in both material sciences and biological applications (Kanwal et al., 2020).
Dye-Sensitized Solar Cells (DSSCs)
The synthesis and photovoltaic performance studies of organic chromophores derived from 3-(9-hexyl-9H-carbazol-3-yl)-2-(thiophen-2-yl) acrylonitrile scaffold, where 3-(methoxyphenyl)propanoic acid derivatives could potentially play a role, exhibit promising results for applications in DSSCs. The study shows how different electron withdrawing/anchoring species can significantly affect the photoconversion efficiency, highlighting the potential of such compounds in renewable energy technologies (Naik et al., 2017).
Biotechnological Applications
Biocatalysis and Biosynthesis
Research on the immobilization of Acetobacter sp. CGMCC 8142 for the biocatalysis of 1, 3-propanediol to 3-hydroxypropionic acid (3-HP) indicates the significance of such compounds in biotechnological applications. The study discusses the optimization of conditions for the biocatalysis process, showcasing the potential of this compound derivatives in the efficient production of valuable chemicals (Li et al., 2016).
Photosynthetic Production from CO2
The construction of a biosynthetic pathway of 3-HP in cyanobacterium Synechocystis sp. PCC 6803 presents a sustainable method for producing valuable chemicals like 3-HP directly from CO2. This study not only demonstrates the potential of cyanobacteria as biofactories but also emphasizes the environmental benefits of utilizing such pathways for chemical production (Wang et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
4-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-13-6-2-5-9-7(10)3-4-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOIXUFGPJNQNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)methyl]-4-oxo-N-[(pyridin-2-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2533733.png)
![1-(2,5-difluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide](/img/structure/B2533736.png)
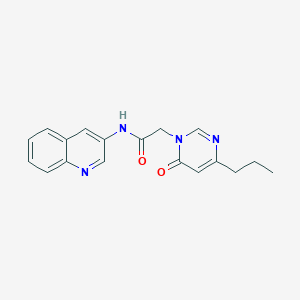
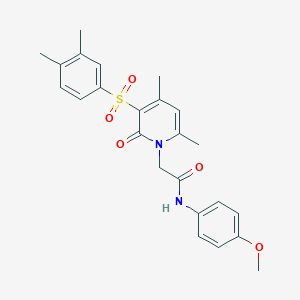
![3-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2533741.png)
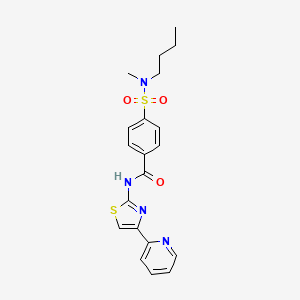

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2533746.png)
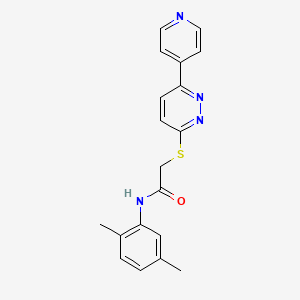
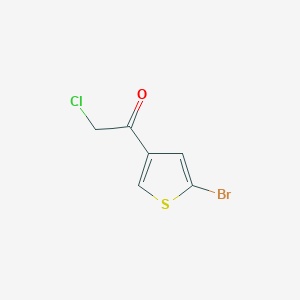
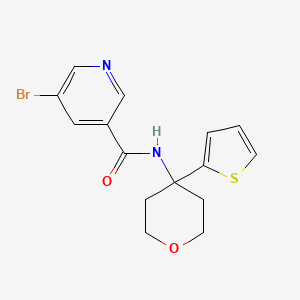

![Ethyl 4-(furan-2-yl)-2-oxo-6-[(4-oxopyrazolo[1,5-a]pyrazin-5-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2533753.png)
